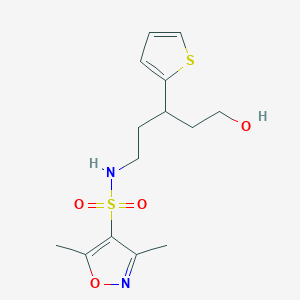

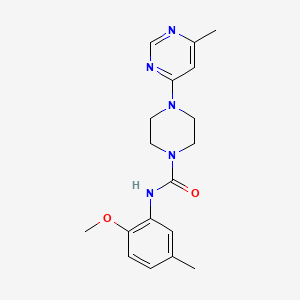

![molecular formula C16H18N4O B2532395 3-{[2-(5-甲基-1,2,4-恶二唑-3-基)哌啶-1-基]甲基}苯甲腈 CAS No. 1326860-41-6](/img/structure/B2532395.png)

3-{[2-(5-甲基-1,2,4-恶二唑-3-基)哌啶-1-基]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

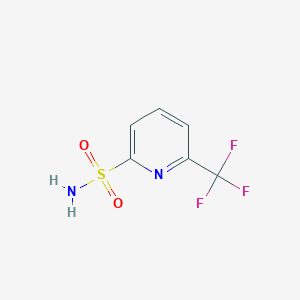

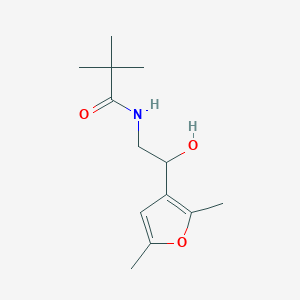

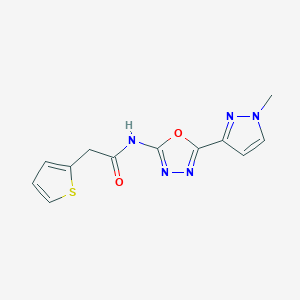

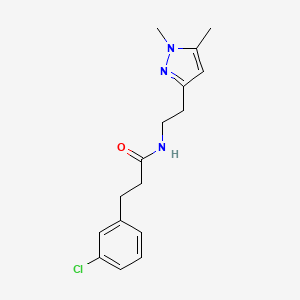

“3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This moiety is often found in various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . The effectiveness of this two-stage strategy has been demonstrated by the late-stage functionalization of five carboxylic acid-containing APIs .

Molecular Structure Analysis

The molecular structure of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their spatial arrangement, and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed based on its reactivity. As a 1,2,4-oxadiazole derivative, this compound can undergo various chemical reactions, including C-H functionalization . The reactivity of this compound can also be influenced by the presence of the piperidine and benzonitrile moieties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be inferred from its molecular structure. For instance, the presence of the 1,2,4-oxadiazole, piperidine, and benzonitrile moieties can influence its polarity, solubility, and stability .

科学研究应用

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown promise as potential chemical pesticides. In particular, novel derivatives synthesized from this compound demonstrated moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani. Notably, certain derivatives exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), surpassing existing pesticides. These findings suggest that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial agents in agriculture .

Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide, offering improved hydrolytic and metabolic stability. Researchers have explored its potential in drug discovery. For instance, some derivatives containing a trifluoromethyl pyridine moiety exhibited excellent antibacterial activity against Xoo and Xoc. Additionally, these compounds could serve as templates for novel antibacterial agents .

Anti-HIV and Antiviral Activities

Heterocycles based on the 1,2,3-triazole moiety (related to 1,2,4-oxadiazoles) have been utilized in developing medicinal scaffolds with anti-HIV and antiviral properties. While specific studies on our compound are scarce, this broader class of heterocycles highlights their potential in antiviral drug development .

Sigma Receptor Binding

Certain synthesized 1,2,4-oxadiazole derivatives were evaluated for their affinity and selectivity to sigma receptors (σ~1~ and σ2). One compound exhibited high affinity and selectivity to the σ1 receptor. Sigma receptors play a role in various physiological processes, including neuroprotection and modulation of neurotransmitter release .

Materials Science

The 1,2,4-oxadiazole scaffold has also found applications in materials science. Researchers have explored its use in creating functional materials, such as polymers, liquid crystals, and organic semiconductors. These materials have potential in electronic devices, sensors, and optoelectronics .

未来方向

The future directions for the study of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” and related compounds could involve further exploration of their synthesis, characterization, and biological activities . There is also potential for the development of new chemical entities based on the 1,2,4-oxadiazole scaffold for various therapeutic applications .

属性

IUPAC Name |

3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPAAIDRMLAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)